Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

Catalog No.
S591801
CAS No.
4628-94-8
M.F
C2K2N2S3
M. Wt
226.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

CAS Number

4628-94-8

Product Name

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

IUPAC Name

dipotassium;1,3,4-thiadiazole-2,5-dithiolate

Molecular Formula

C2K2N2S3

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2

InChI Key

GPWLFGDMYSVEGN-UHFFFAOYSA-L

SMILES

C1(=NN=C(S1)[S-])[S-].[K+].[K+]

Synonyms

2,5-dimercapto-1,3,4-thiadiazole, 2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt, 2,5-dimercapto-1,3,4-thiadiazole, disodium salt, 2,5-dimercapto-1-thia-3,4-diazole, 5-mercapto-1,3,4-thiadiazolidine-2-thione, bismuthiol I, bismuthol I

Canonical SMILES

C1(=NN=C(S1)[S-])[S-].[K+].[K+]
  • Metal Removal

    The core molecule, 1,3,4-thiadiazole-2,5-dithiol (without the potassium atoms), can undergo copolymerization with various metals including those with 1+, 2+, and 3+ charges. This essentially means it can bind and form long chain-like structures (polymers) with these metals Sigma-Aldrich: . This characteristic makes it a potential candidate for research into methods to remove heavy metals from water contaminated by industrial processes Sigma-Aldrich: .

  • Metal Detection

    Research has explored the use of 1,3,4-thiadiazole-2,5-dithiol (the core molecule again) for metal detection purposes. Due to its strong attraction to gold, it can be used to create a self-assembled monolayer (SAM) on a gold electrode. This modified electrode exhibits a significant increase in sensitivity, potentially allowing for more precise detection of metals in specific environments Sigma-Aldrich: .

The significance of K2TDT lies in its ability to act as a sulfur donor in organic reactions. This property makes it valuable for the synthesis of various sulfur-containing compounds, particularly symmetrical disulfides. Compared to traditional methods, K2TDT offers advantages like being water-soluble, odorless, and exhibiting low toxicity.


Molecular Structure Analysis

K2TDT possesses a heterocyclic ring structure. The core molecule is a 1,3,4-thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom arranged in a five-membered ring. Two thiol groups (SH) are attached to positions 2 and 5 of the ring, forming the dithiol functionality. The potassium cations (K+) balance the negative charges of the two thiolate anions (S-).

This structure allows K2TDT to act as a bidentate ligand, meaning it can bind to a metal center through both sulfur atoms. This chelating ability can be crucial in certain catalytic processes [].

Related CAS

1072-71-5 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

4628-94-8

General Manufacturing Information

1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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